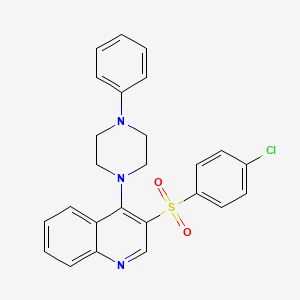

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Description

3-(4-Chlorobenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a quinoline-based compound featuring a 4-chlorobenzenesulfonyl group at position 3 and a 4-phenylpiperazinyl moiety at position 4. The sulfonyl group enhances metabolic stability and binding affinity, while the piperazine moiety contributes to solubility and receptor interaction .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c26-19-10-12-21(13-11-19)32(30,31)24-18-27-23-9-5-4-8-22(23)25(24)29-16-14-28(15-17-29)20-6-2-1-3-7-20/h1-13,18H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZIKQSYGLGAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chlorophenylsulfonyl group and the phenylpiperazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The compound’s closest analogs differ in substituents on the quinoline core, sulfonyl group, or piperazine ring. Below is a comparative analysis based on evidence:

Table 1: Structural Comparison of Selected Quinoline Derivatives

Structure-Activity Relationship (SAR) Insights

- Sulfonyl Group Modifications: 4-Cl-benzenesulfonyl (target) vs. 3-Me-phenylsulfonyl (): Steric effects may limit binding to flat receptor pockets .

- Piperazine Substitutions: 4-Phenylpiperazine (target) vs. 4-(2-fluorophenyl)piperazine (): Fluorine introduces electronegativity, possibly enhancing hydrogen bonding .

- Quinoline Core Modifications: 6-Ethoxy () increases molecular weight (508.03 g/mol) and logP, affecting bioavailability . 8-Acetamino () introduces polar groups, improving solubility but reducing blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical Data

*logP estimated using ChemDraw.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This compound features a quinoline core, which is known for its pharmacological properties, along with a chlorobenzenesulfonyl group and a phenylpiperazine moiety. The molecular formula is , indicating the presence of chlorine, nitrogen, sulfur, and oxygen in addition to carbon and hydrogen.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the sulfonamide group may interact with specific enzymes or proteins involved in cellular processes such as proliferation and apoptosis. Research on related compounds suggests that they may inhibit proteins like Mcl-1, which is crucial in regulating apoptosis pathways, indicating potential applications in cancer therapy .

Anticancer Properties

Studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, the binding affinity of this compound to Mcl-1 suggests it could inhibit this protein's function, thereby promoting apoptosis in cancer cells. The interaction studies typically utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) to elucidate binding dynamics.

Neuropharmacological Effects

The phenylpiperazine component is known for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This suggests potential neuropharmacological effects, making it a candidate for further research in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(1-Piperazinylmethyl)quinoline | Quinoline core with piperazine | Antidepressant effects | Lacks sulfonamide functionality |

| 3-Sulfamoylquinoline | Sulfamoyl group on quinoline | Antimicrobial properties | Different functional group |

| N-(4-Chlorobenzoyl)piperazine | Piperazine with chlorobenzoyl | Potential anti-cancer activity | Absence of quinoline core |

The unique combination of functional groups in this compound may enhance its therapeutic profile against specific targets compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.